molecular formula C14H13N5O2S B2496422 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 905765-24-4

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2496422
CAS No.: 905765-24-4
M. Wt: 315.35
InChI Key: LQZKMGKHBLJRIQ-UHFFFAOYSA-N
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Description

Structure and Synthesis: This compound features a 1,2,4-triazole core substituted with a 4-amino group, a furan-2-yl moiety at position 5, and a thio-linked N-phenylacetamide group at position 2. It is synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to modify the triazole ring .

Pharmacological Profile:
The compound exhibits anti-exudative and anti-inflammatory activities. In rat models, a dose of 10 mg/kg demonstrated efficacy comparable to diclofenac sodium (8 mg/kg) in reducing inflammation . Substituents on the phenylacetamide moiety, such as fluorine or methoxy groups, enhance anti-exudative activity by modulating electron distribution and lipophilicity .

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c15-19-13(11-7-4-8-21-11)17-18-14(19)22-9-12(20)16-10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZKMGKHBLJRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves the following steps:

    Formation of the Triazole Ring: The initial step involves the formation of the triazole ring. This can be achieved by reacting furan-2-carboxylic acid hydrazide with phenylacetic acid hydrazide to form the corresponding thiosemicarbazides.

    Thioamide Formation: The triazole derivative is then reacted with a suitable thiol reagent to introduce the thioamide group.

    Acetylation: The final step involves the acetylation of the amino group to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thioamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of the 5-(furan-2-yl)-4-amino-1,2,4-triazole series exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of compounds similar to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide against various bacterial strains including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The results demonstrated that certain modifications in the alkyl substituents notably enhanced the antimicrobial efficacy against S. aureus .

Compound StructureAntimicrobial ActivityEffective Against
5-(furan-2-yl)-4-amino-1,2,4-triazole derivativesModerate to highS. aureus ATCC 25923

Anticancer Properties

The compound has also been investigated for its anticancer potential. In a study focusing on N-substituted phenylacetamides, it was found that these compounds exhibited varying degrees of cytotoxicity against several cancer cell lines. The structure of the triazole ring is believed to play a crucial role in enhancing the biological activity against cancer cells .

A notable finding was that certain derivatives showed significant growth inhibition percentages against cancer cell lines such as SNB-19 and OVCAR-8. This suggests that structural modifications can lead to improved anticancer activity .

Cell LineGrowth Inhibition (%)
SNB-1986.61
OVCAR-885.26

Antitubercular Activity

Another promising application of this compound is in the treatment of tuberculosis. Research on related phenoxy-N-phenylacetamide derivatives highlighted their effectiveness against Mycobacterium tuberculosis . The most potent derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 4 μg/mL against both standard and rifampin-resistant strains of M. tuberculosis . This positions such compounds as potential leads for developing new antitubercular agents.

CompoundMIC (μg/mL)Resistance Type
Derivative 3m4Rifampin-resistant

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituents on the triazole ring, aryl groups, or acetamide side chains, leading to variations in biological activity. Below is a comparative analysis:

Modifications to the Heterocyclic Ring System

a) Furan vs. Benzofuran/Pyridine Substituents
  • Pyridyl Derivatives (e.g., AS111 in ): Substitution of furan with a 2-pyridyl group (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide) resulted in 1.28-fold higher anti-inflammatory activity than diclofenac in formalin-induced edema models. The pyridine ring improves hydrogen bonding with cyclooxygenase (COX) enzymes, as suggested by molecular docking studies .
b) Triazole Ring Substituents
  • Allyl-Modified Triazoles (e.g., ): Introduction of an allyl group at position 4 of the triazole (e.g., 2-((4-allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide) increases steric hindrance, which may affect receptor binding. No explicit activity data are available, but fluorinated aryl groups are linked to improved bioavailability .

Acetamide Side Chain Modifications

a) Aryl Group Variations
  • N-(3-Methylphenyl) vs. N-Phenyl ( vs. Target Compound):
    The 3-methylphenyl substituent in AS111 enhances lipophilicity and COX-2 selectivity, contributing to its superior anti-inflammatory activity compared to the unsubstituted N-phenyl group .

  • Fluorinated Aryl Groups ():
    2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide incorporates a 4-fluorophenyl group, which increases metabolic stability and membrane permeability. Thiophene substitution may alter electron density, but activity data are unspecified .

b) Thioether Linker Modifications
  • Thiophene vs. Benzyloxy groups may extend half-life but reduce solubility .

Activity Data Table

Compound Structure/Name Key Substituents Biological Activity (Model) Efficacy vs. Reference Source
Target Compound Furan-2-yl, N-phenyl Anti-exudative (rat edema) Comparable to diclofenac
AS111 (Pyridyl derivative) 2-Pyridyl, N-(3-methylphenyl) Anti-inflammatory (rat formalin edema) 1.28× diclofenac
2-((4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide Allyl, 3-fluoro-4-methylphenyl Not explicitly reported N/A
VUAA1 (Pyridinyl derivative) 3-Pyridinyl, N-(4-ethylphenyl) Ionotropic receptor modulation Insect pheromone sensing

Key Findings and Trends

Heterocyclic Ring Impact :

  • Pyridyl substituents enhance anti-inflammatory activity via COX interactions, while furan/benzofuran derivatives prioritize anti-exudative effects.
  • Thiophene or allyl modifications alter solubility and receptor affinity but require further pharmacological validation.

Acetamide Side Chain :

  • Fluorinated or methyl-substituted aryl groups improve potency and selectivity.
  • Electron-withdrawing groups (e.g., nitro, methoxy) on the phenyl ring enhance anti-exudative activity .

Synthetic Feasibility :

  • The target compound’s synthesis is scalable (80–85% yield via reflux), whereas pyridyl derivatives may require more complex purification .

Biological Activity

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on various studies.

Synthesis

The synthesis of this compound typically involves the alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides. The process is conducted in an alkaline medium using ethanol as a solvent, which facilitates the formation of the desired thioacetamide derivatives. The resulting compounds are often purified through crystallization, yielding white or light yellow crystalline solids with defined melting points .

Antiexudative Activity

A significant focus of research has been on the antiexudative properties of these compounds. In studies involving formalin-induced edema in rats, various derivatives demonstrated notable anti-inflammatory effects. Specifically, out of 21 synthesized compounds, 15 exhibited anti-exudative activity comparable to or exceeding that of sodium diclofenac, a standard anti-inflammatory drug. The results indicated a clear relationship between the chemical structure and the degree of biological activity .

CompoundAnti-exudative Activity (mg/kg)Comparison to Sodium Diclofenac
Compound A10Comparable
Compound B15Exceeded
Compound C8Comparable

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of triazole derivatives. In vitro studies have shown that certain derivatives exhibit significant activity against both gram-positive and gram-negative bacteria. For instance, compounds derived from 5-(furan-2-yl)-4-amino-1,2,4-triazole demonstrated effective inhibition against strains like Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis revealed that modifications in the alkyl substituents could enhance antimicrobial efficacy .

Anticancer Potential

The anticancer activity of triazole derivatives has also been explored. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of key cellular pathways involved in tumor growth. A study indicated that some derivatives could inhibit enzymes critical for cancer cell survival and proliferation .

Study 1: Antiexudative Efficacy

In a controlled experiment with formalin-induced edema in rats, researchers administered varying doses of synthesized triazole derivatives. The study concluded that specific structural modifications led to enhanced anti-inflammatory effects. Notably, compounds with longer alkyl chains showed improved efficacy compared to their shorter counterparts.

Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted using standard bacterial strains. The results demonstrated that certain derivatives exhibited broad-spectrum activity against multiple pathogens. This suggests potential applications in treating infections caused by resistant bacterial strains.

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